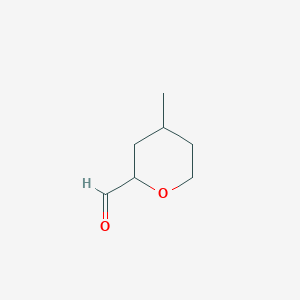
4-Methyloxane-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyloxane-2-carbaldehyde is an organic compound with the molecular formula C7H12O2. It is a derivative of oxane, featuring a methyl group at the fourth position and an aldehyde group at the second position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Methyloxane-2-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 4-methyloxane using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions and yields the desired aldehyde.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic processes involving the oxidation of 4-methyloxane. The use of catalysts such as palladium or platinum can enhance the efficiency and selectivity of the reaction, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyloxane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-Methyloxane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyloxane-2-carbaldehyde involves its reactivity with various functional groups. The aldehyde group is highly reactive and can undergo nucleophilic addition reactions, forming intermediates that can be further transformed into different products. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparaison Avec Des Composés Similaires
4-Methyloxane-2-carbaldehyde can be compared with other similar compounds, such as:
4-Methyloxane-4-carbaldehyde: Similar structure but with the aldehyde group at the fourth position.
4-Methyloxane-2,4-diol: Contains hydroxyl groups at the second and fourth positions.
4-Methyloxane-4-carbonitrile: Contains a nitrile group at the fourth position.
The uniqueness of this compound lies in its specific reactivity and the position of the functional groups, which make it suitable for particular synthetic applications and research studies.
Propriétés
Formule moléculaire |
C7H12O2 |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
4-methyloxane-2-carbaldehyde |
InChI |
InChI=1S/C7H12O2/c1-6-2-3-9-7(4-6)5-8/h5-7H,2-4H2,1H3 |
Clé InChI |
SMACBAXERQSHKA-UHFFFAOYSA-N |
SMILES canonique |
CC1CCOC(C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
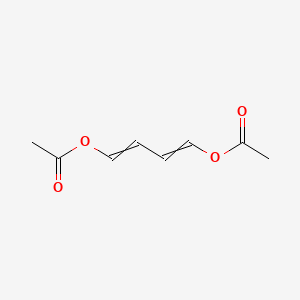
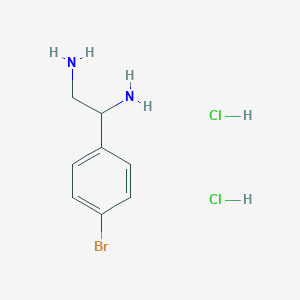
![Tert-butyl 3-[(4-fluorophenyl)amino]piperidine-1-carboxylate](/img/structure/B12435200.png)
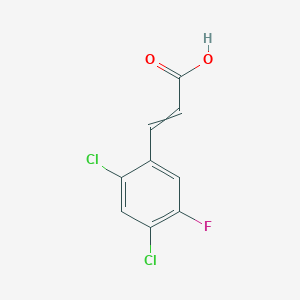


![N-{[(2-chloro-6-fluorophenyl)methylidene]amino}guanidine](/img/structure/B12435248.png)
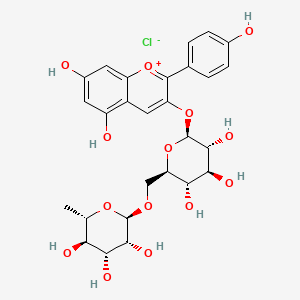
![1-[(6-Methoxynaphthalen-2-YL)methyl]hydrazine](/img/structure/B12435263.png)




